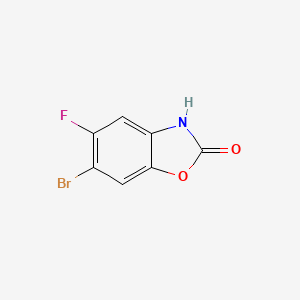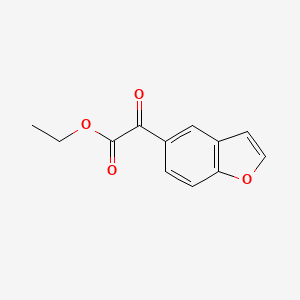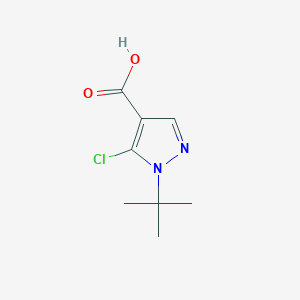
1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “tert-Butyl” and “carboxylic acid” groups are common functional groups in organic chemistry. The tert-Butyl group is known for its steric bulk and the carboxylic acid group is an acidic functional group .
Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl chloride, has been studied . It’s a highly dipolar molecule with strong hydrogen bond acidity and basicity .Chemical Reactions Analysis
Tert-butyl compounds are known to undergo reactions like solvolysis . For example, tert-butyl chloride undergoes solvolysis to form a tert-butyl cation, which is a key intermediate in many reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, tert-butyl chloride is known to be a colorless, flammable liquid .Scientific Research Applications
Synthesis and Regioselectivity
A comprehensive study detailed the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. The research emphasized the regioselectivity in the formation of these compounds depending on the reaction media used. Notably, a high regioselectivity for 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles was achieved when the reaction was carried out with NaOH in EtOH (Martins et al., 2012).
Novel Synthesis Routes
A novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was developed, showcasing a more versatile approach than previous methods. This synthesis route is especially noted for its simplicity and efficiency (Bobko et al., 2012).
Biological Evaluation
Research into substituted pyrazinecarboxamides included the condensation of various substituted acids with aminothiazoles or anilines. This study provided extensive data on newly synthesized compounds and explored their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. The findings are significant in understanding the biological activities of these compounds (Doležal et al., 2006).
Multigram Synthesis
A notable study discussed the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. The research demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides and provided insights into the separation and synthesis of target compounds on a multigram scale (Iminov et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Mode of Action
The tert-butyl group has been shown to have unique reactivity patterns due to its crowded nature . In the absence of directing groups, neither radical nor organometallic approaches are effective for the chemical modification of tert-butyl C H bonds .
Biochemical Pathways
The tert-butyl group has been shown to have implications in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group has been shown to have a unique reactivity pattern, which could potentially influence the effects of the compound .
Action Environment
It is known that environmental factors can influence how insects respond to stimuli, which could potentially apply to the action of this compound .
Properties
IUPAC Name |
1-tert-butyl-5-chloropyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBCDQQDDFYTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698342 | |
| Record name | 1-tert-Butyl-5-chloro-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950858-13-6 | |
| Record name | 1-tert-Butyl-5-chloro-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)
![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)
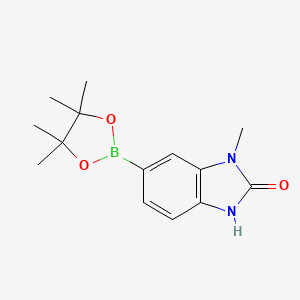

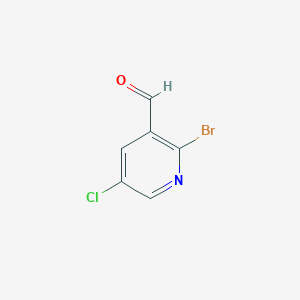
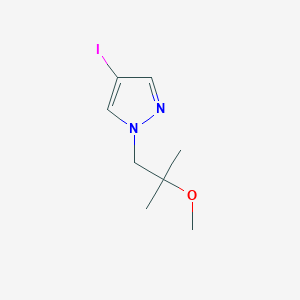
![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)
![7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442192.png)
![5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1442195.png)
